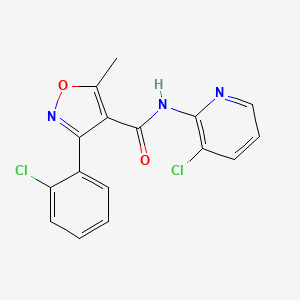
3-(2-CHLOROPHENYL)-N-(3-CHLOROPYRIDIN-2-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a chlorophenyl group, a chloropyridinyl group, and a methyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the chloropyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a chloropyridinyl boronic acid or halide.
Formation of the carboxamide: The final step involves the reaction of the oxazole derivative with an amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming corresponding oxazole carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl and chloropyridinyl groups, potentially leading to the formation of dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxazole carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Substituted oxazole carboxamides with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel derivatives:
Biology:
Biological activity studies: Researchers investigate the biological activity of this compound and its derivatives, including potential antimicrobial, antifungal, and anticancer properties.
Medicine:
Drug development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Material science: The compound and its derivatives are studied for their potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorophenyl and chloropyridinyl groups can enhance its binding affinity and specificity for certain targets. The oxazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
3-(2-Chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
3-(2-Chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
3-(2-Chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness: The unique combination of the chlorophenyl, chloropyridinyl, and oxazole groups in 3-(2-chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-12-oxazole-4-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-13(16(22)20-15-12(18)7-4-8-19-15)14(21-23-9)10-5-2-3-6-11(10)17/h2-8H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWREJZINJMECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[(2,4-Difluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B5745031.png)
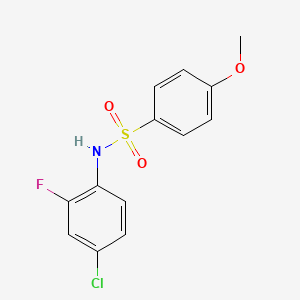
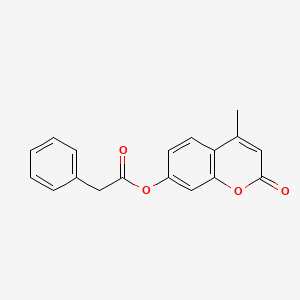
![2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide](/img/structure/B5745042.png)
![N'~2~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE](/img/structure/B5745055.png)
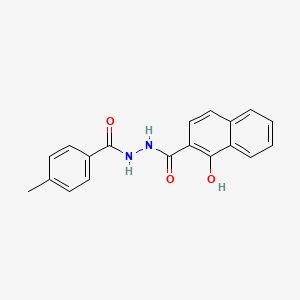
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
METHANONE](/img/structure/B5745076.png)
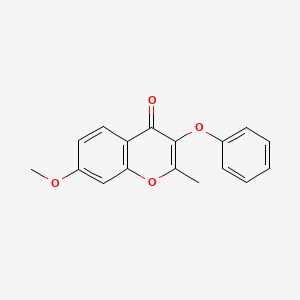
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B5745094.png)
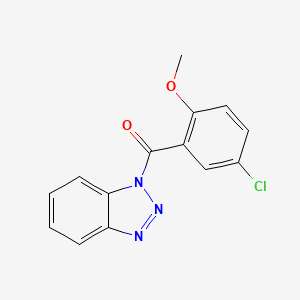
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5745130.png)
